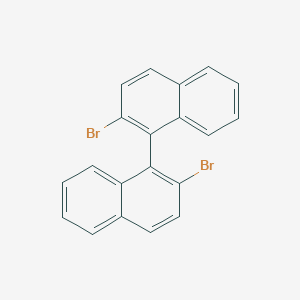

2,2'-Dibromo-1,1'-binaphthyl

描述

Historical Context of Binaphthyl Derivatives in Asymmetric Synthesis

The development and application of binaphthyl derivatives are intrinsically linked to the rise of asymmetric synthesis, a field dedicated to the stereoselective creation of chiral molecules. The journey began with the recognition that molecules with identical chemical formulas but different three-dimensional arrangements (enantiomers) could exhibit profoundly different biological activities. This realization spurred the search for chiral catalysts that could selectively produce one enantiomer over the other.

In the early 1980s, the binaphthyl scaffold emerged as a privileged structure for creating powerful chiral ligands. nih.govevitachem.com Compounds like 1,1'-bi-2-naphthol (B31242) (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) became cornerstone ligands in asymmetric catalysis. catalysis.blogwikipedia.orgtcichemicals.com The C₂-symmetric, axially chiral framework of these molecules proved exceptionally effective in transferring chiral information during transition metal-catalyzed reactions, such as hydrogenations, hydroformylations, and cross-coupling reactions. catalysis.blogwiley-vch.de The success of BINOL and BINAP, demonstrated by their ability to achieve high enantioselectivities in numerous transformations, created a significant demand for versatile precursors from which a diverse range of such ligands could be synthesized. catalysis.blogresearchgate.net 2,2'-Dibromo-1,1'-binaphthyl (DBBN) emerged as a critical and highly valuable intermediate in this context, providing a direct and adaptable route to many of these influential chiral ligands. orgsyn.orgprepchem.com

Significance of Atropisomerism in DBBN and Related Binaphthyl Systems

Atropisomerism is a unique form of stereoisomerism that arises from hindered rotation around a single bond. ic.ac.ukillinois.edu In binaphthyl systems like DBBN, the steric hindrance between the hydrogen atoms and the substituents (in this case, bromine atoms) at the ortho-positions of the naphthalene (B1677914) rings restricts free rotation around the C1-C1' bond. wikipedia.orgrsc.org This restricted rotation gives rise to two stable, non-superimposable, mirror-image conformers (enantiomers), which can be isolated. ic.ac.ukillinois.edu

The stability of these atropisomers is determined by the energy barrier to rotation, which must be high enough to allow for their separation at a given temperature. ic.ac.uk For atropisomers to be considered stable and isolable, the half-life of interconversion should typically be greater than 1000 seconds, which corresponds to a rotational energy barrier of approximately 22 kcal/mol at room temperature. ic.ac.uk The parent 1,1'-binaphthyl has a rotational barrier of about 23.5 kcal/mol. beilstein-journals.org Introducing bulky substituents at the 2,2'-positions, such as the bromine atoms in DBBN, significantly increases this barrier, rendering the enantiomers configurationally stable even at elevated temperatures. beilstein-journals.orgusu.edu Quantum calculations have shown that the primary factor influencing the racemization barrier is the size of the substituent at the 2,2' positions. usu.eduacs.org This high optical stability is the cornerstone of the utility of DBBN and its derivatives in asymmetric catalysis, as the rigid chiral scaffold ensures the effective transfer of stereochemical information. rsc.org

Overview of DBBN as a Key Chiral Building Block

The true value of this compound lies in its function as a versatile chiral precursor. The two bromine atoms at the 2 and 2' positions are strategic functional handles that can be readily transformed into a wide variety of other groups through standard organometallic reactions. This allows chemists to synthesize a vast library of chiral ligands and materials from a single, accessible starting material.

The most common transformation involves a lithium-halogen exchange reaction, typically using an organolithium reagent like tert-butyllithium (B1211817) (t-BuLi). chemicalbook.comfishersci.at This reaction generates a highly reactive 2,2'-dilithio-1,1'-binaphthyl intermediate. This intermediate can then be quenched with a diverse range of electrophiles to install new functional groups. For instance, reaction with diphenylphosphinyl chloride (Ph₂PCl) is a key step in the synthesis of the celebrated BINAP ligand. evitachem.comorgsyn.org Similarly, reacting the dilithiated species with electrophilic sulfur sources yields [1,1'-Binaphthalene]-2,2'-dithiol, another important class of chiral ligands. evitachem.com

Beyond these, DBBN participates in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, alkyl, or alkynyl groups. oup.comresearchgate.net This versatility has enabled the synthesis of countless customized binaphthyl-based ligands, each tailored with specific steric and electronic properties to optimize performance in a particular asymmetric transformation.

Below is a table summarizing some key synthetic transformations starting from DBBN:

| Starting Material | Reagents | Product | Application of Product |

| (R/S)-DBBN | 1. t-BuLi 2. Diphenylphosphinyl chloride (Ph₂PCl) 3. Reduction | (R/S)-BINAP | Asymmetric Hydrogenation, Coupling Reactions |

| (R/S)-DBBN | 1. t-BuLi 2. Elemental Sulfur (S₈) 3. Reduction | (R/S)-[1,1'-Binaphthalene]-2,2'-dithiol | Chiral Ligands for Transition Metals, Crown Ethers |

| (R/S)-DBBN | 1. n-BuLi 2. Trimethylsilyl (B98337) chloride (TMSCl) | (R/S)-2,2'-Bis(trimethylsilyl)-1,1'-binaphthyl | Chiral Silyl (B83357) Derivatives |

| (R/S)-DBBN | Bithiophenyltrifluoroboronate, Pd Catalyst | (R/S)-2,2'-Bis(bithiophenyl)-1,1'-binaphthyl | Precursor for Chiral Polymers |

Emerging Research Frontiers for DBBN

While DBBN is well-established as a precursor for chiral ligands in catalysis, its utility continues to expand into new and exciting areas of chemical science. Researchers are leveraging the unique properties of the binaphthyl scaffold, accessible through DBBN, to develop advanced materials and novel molecular systems.

One emerging frontier is the synthesis of chiral polymers and materials for chiroptical applications. The rigid, helical structure of the binaphthyl unit can be incorporated into polymer backbones, imparting chirality to the entire macromolecule. These materials are being investigated for their potential in chiral recognition, as components in liquid crystal displays, and for creating circularly polarized luminescence (CPL) materials. The functionalization of DBBN allows for the attachment of polymerizable groups or other functional moieties necessary for these applications. researchgate.net

Another area of growing interest is the use of DBBN derivatives in the construction of "inherently chiral" selectors for enantioselective analysis. mdpi.com By functionalizing DBBN and electro-polymerizing it onto an electrode surface, scientists can create chiral environments capable of distinguishing between the enantiomers of other molecules, which has significant implications for pharmaceutical analysis and sensor development. mdpi.com Furthermore, the development of integrated microflow systems has enabled highly selective monolithiation of DBBN, opening avenues for the efficient, sequential introduction of two different electrophiles to create unsymmetrically substituted biaryl compounds with novel properties. beilstein-journals.org The synthesis of metallaaromatic biaryl atropisomers, which are structurally analogous to binaphthyls, also points to new directions in organometallic chemistry and materials science where DBBN's fundamental structure serves as an inspiration. chemistrywithatwist.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUDEFZBMMRSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347302 | |

| Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74866-28-7 | |

| Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dibromo-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dibromo 1,1 Binaphthyl and Its Enantiomers

Synthesis from 1,1'-Binaphthyl Precursors

Bromination of 1,1'-Binaphthyl

The direct bromination of 1,1'-binaphthyl presents a potential route to 2,2'-dibromo-1,1'-binaphthyl. However, this method is challenged by issues of regioselectivity. The naphthalene (B1677914) ring system is susceptible to electrophilic attack at multiple positions, and controlling the reaction to achieve exclusive bromination at the 2 and 2' positions is difficult. The reaction of 1,1'-binaphthyl with molecular bromine can lead to a mixture of polybrominated products, with substitution occurring at various positions on the naphthyl rings. The specific conditions, such as solvent, temperature, and the presence of a catalyst, can influence the product distribution.

| Reactant | Brominating Agent | Conditions | Major Products |

| 1,1'-Binaphthyl | Br₂ | Varies | Mixture of brominated isomers |

Due to the challenges in controlling regioselectivity, this method is less commonly employed for the specific synthesis of this compound compared to methods starting from 2,2'-dihydroxy-1,1'-binaphthyl (BINOL).

Electrophilic Bromination Techniques and Regioselectivity

The regioselectivity of electrophilic bromination on the binaphthyl system is governed by the electronic and steric properties of the existing substituents. In the case of unsubstituted 1,1'-binaphthyl, the molecule is electron-rich and can be readily brominated. However, the directing effects of the fused aromatic rings can lead to substitution at positions other than the desired 2 and 2' positions.

In contrast, the electrophilic bromination of 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) demonstrates high regioselectivity. The hydroxyl groups are strongly activating and ortho-, para-directing. The positions ortho (3,3') and para (6,6') to the hydroxyl groups are electronically activated towards electrophilic substitution. However, steric hindrance around the 3 and 3' positions, which are adjacent to the bulky naphthyl group of the other half of the molecule, disfavors electrophilic attack at these sites. Consequently, electrophilic bromination of BINOL typically occurs at the 6 and 6' positions. nih.gov To achieve bromination at the 2 and 2' positions, the hydroxyl groups must first be converted into a different functionality that can be subsequently displaced by bromine.

Direct Synthesis from 2,2'-Dihydroxy-1,1'-binaphthyl (BINOL)

A more controlled and widely used method for the synthesis of this compound involves the conversion of 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). This approach takes advantage of the readily available and easily handled BINOL as a starting material.

The conversion of BINOL to DBBN is not a direct bromination of the aromatic ring but rather a substitution reaction where the hydroxyl groups are replaced by bromine atoms. A common method involves the use of a triphenylphosphine-bromine complex (Ph₃PBr₂), which is generated in situ from triphenylphosphine (B44618) and molecular bromine.

The reaction is typically carried out by first preparing the Ph₃PBr₂ reagent in a suitable solvent, such as acetonitrile, and then adding BINOL to the mixture. The reaction mixture is then heated to facilitate the conversion. Traditional methods often required high temperatures and long reaction times. acs.org

Recent advancements have demonstrated that microwave irradiation can significantly enhance the reaction rate, reducing the reaction time from hours to minutes and often leading to improved yields and easier purification. researchgate.net

| Method | Reagents | Solvent | Conditions | Yield |

| Conventional Heating | BINOL, Ph₃P, Br₂ | Acetonitrile | 60°C, 30 min | Moderate |

| Microwave Irradiation | BINOL, Ph₃P, Br₂ | Acetonitrile | Microwave | Good |

Optimization of the reaction conditions, including the stoichiometry of the reagents, solvent, temperature, and reaction time, is crucial for maximizing the yield and purity of the final product. Purification is typically achieved by recrystallization.

Stereospecific Synthesis of Enantiopure DBBN

The synthesis of enantiopure this compound is of paramount importance for its application in asymmetric catalysis. The primary strategy for obtaining enantiomerically pure DBBN involves the use of enantiopure BINOL as the starting material. Since the conversion of BINOL to DBBN does not involve the chiral axis, the stereochemistry is retained throughout the process.

The key to this approach is the initial resolution of racemic BINOL. Several methods have been developed for the resolution of BINOL, including:

Classical resolution: Formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine. wikipedia.org

Enzymatic resolution: Selective enzymatic hydrolysis of a BINOL diester. wikipedia.org

Chromatographic separation: Using a chiral stationary phase in high-performance liquid chromatography (HPLC). wikipedia.org

Once enantiopure (R)-BINOL or (S)-BINOL is obtained, it can be converted to the corresponding enantiopure (R)-DBBN or (S)-DBBN using the methods described in section 2.1.3. The stereospecificity of this conversion is high, and the resulting enantiopure DBBN can then be used in the synthesis of enantiopure ligands like BINAP. The synthesis of optically pure BINAP has been achieved through the stereospecific transformation of optically active this compound, confirming the viability of this synthetic strategy.

Conversion of Enantiopure 1,1'-Binaphthalene-2,2'-diamine to Dibromides

A reliable method for synthesizing enantiopure (R)- or (S)-DBBN begins with the corresponding enantiomer of 1,1'-Binaphthalene-2,2'-diamine (BINAM). This process leverages a classic transformation that preserves the axial chirality of the binaphthyl backbone. The core of this conversion is the replacement of the two amino groups with bromine atoms. This is typically achieved through a Sandmeyer-type reaction, which involves two main steps: the diazotization of the primary amino groups, followed by a copper(I)-catalyzed substitution with bromide. The chirality of the starting BINAM molecule is retained throughout the reaction sequence, yielding the corresponding enantiopure DBBN.

Resolution Techniques for Racemic DBBN

An alternative to direct asymmetric synthesis is the preparation of racemic DBBN followed by the separation of its enantiomers. However, direct resolution of DBBN is less common than the resolution of its precursors, such as 1,1'-bi-2-naphthol (B31242) (BINOL) or BINAM itself. orgsyn.orgrsc.org

The most prevalent strategy involves the resolution of racemic BINOL. This can be accomplished by forming diastereomeric co-crystals with a chiral resolving agent. A widely used method involves the Cinchona alkaloid derivative, N-benzylcinchonidinium chloride, which selectively forms a salt co-crystal with (R)-BINOL. orgsyn.org This diastereomeric complex can be separated by crystallization. Subsequently, the salt is broken by treatment with acid to release the enantiopure (R)-BINOL. The (S)-BINOL can be recovered from the remaining solution. orgsyn.org Once the enantiopure BINOL is isolated, it can be converted to enantiopure DBBN.

Kinetic resolution of BINAM derivatives through acylation reactions catalyzed by chiral agents has also been demonstrated as an effective method for accessing enantiomerically enriched diamines, which can then be converted to DBBN. rsc.org

Alternative Synthetic Routes for DBBN

Besides the transformation of BINAM, other synthetic routes focus on the initial construction of the binaphthyl skeleton, which is then functionalized to yield DBBN.

Suzuki-Miyaura Coupling Approaches to Binaphthyl Structures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. yonedalabs.comnih.gov While DBBN is frequently used as a substrate in subsequent Suzuki couplings to build more complex molecules, related coupling strategies can be employed to construct the binaphthyl core itself.

A key approach is the palladium-catalyzed homocoupling of a suitable bromonaphthalene precursor. For instance, the homocoupling of naphthyl triflates or boronic esters can be achieved using a palladium catalyst. rsc.org This strategy involves the in-situ formation of a naphthylboronate intermediate from a naphthyl triflate using bis(pinacolato)diboron, which then couples with a second equivalent of the naphthyl triflate under basic conditions to form the 1,1'-binaphthyl structure. rsc.org Subsequent functional group manipulation would then be required to introduce the bromine atoms at the 2 and 2' positions if they are not already present in the starting monomer.

Oxidative Coupling Methodologies

One of the most fundamental and widely used methods for creating the 1,1'-binaphthyl linkage is the oxidative coupling of 2-naphthol (B1666908). This reaction typically employs a metal-based oxidant or catalyst. Ferric chloride (FeCl₃) is a classic reagent for this transformation, yielding racemic 1,1'-bi-2-naphthol (BINOL). orgsyn.org More advanced catalytic systems using copper or iron complexes can achieve asymmetric oxidative coupling to produce enantiomerically enriched BINOL directly from 2-naphthol. acs.orgnih.govingentaconnect.com

Once racemic or enantiopure BINOL is obtained, it must be converted to DBBN. This involves replacing the two hydroxyl (-OH) groups with bromine atoms. While various methods exist, one reported procedure involves reacting BINOL with triphenylphosphine dibromide (Ph₃PBr₂), although it may require harsh conditions. orgsyn.org This two-step sequence—oxidative coupling followed by bromination—represents a versatile and powerful route to both racemic and chiral DBBN.

Purity Assessment and Chiral Purity Determination Methods

Ensuring the chemical and stereochemical purity of DBBN is critical for its applications. A suite of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a common method to determine the percentage purity of DBBN. calpaclab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any impurities.

Melting Point Analysis: A sharp and defined melting point range is indicative of high purity for a crystalline solid like DBBN. sigmaaldrich.com

Chiral Purity Determination: For enantiomerically enriched samples of DBBN, determining the enantiomeric excess (ee) is essential.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for their quantification.

Derivatization Followed by Chromatography: An alternative approach involves reacting the chiral sample with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatography techniques (HPLC or GC). nih.gov This method is more commonly applied to precursors like BINOL but illustrates the principles involved.

The table below summarizes the primary analytical methods used for the characterization of this compound.

| Analysis Type | Method | Purpose |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of DBBN relative to impurities. |

| Nuclear Magnetic Resonance (NMR) | Confirms the molecular structure and detects structural impurities. | |

| Melting Point | Assesses the purity of the crystalline solid. A narrow range indicates high purity. sigmaaldrich.com | |

| Chiral Purity | Chiral HPLC | Separates and quantifies the (R) and (S) enantiomers to determine enantiomeric excess (ee). |

Derivatization Strategies and Synthetic Transformations of Dbbn

Cross-Coupling Reactions Utilizing Bromine Substituents

The bromine atoms at the 2 and 2' positions of the binaphthyl core are strategically located for participation in transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for constructing complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com This reaction is particularly effective for DBBN, allowing for the introduction of a wide array of substituents onto the binaphthyl scaffold. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

The Suzuki-Miyaura coupling of DBBN with various boronic acids or their esters is a powerful method for synthesizing functionalized binaphthyl derivatives. These derivatives are of significant interest due to their applications as chiral ligands and functional materials. nih.gov For instance, the reaction of 2,2'-dibromo-1,1'-binaphthalene with different phenylboronic acid derivatives has been successfully employed to synthesize novel binaphthyl compounds in high yields. This approach allows for the creation of axially chiral biaryl compounds, which are valuable in asymmetric catalysis. bohrium.comresearchgate.net The versatility of the Suzuki reaction permits the introduction of both simple aryl groups and more complex, functionalized moieties.

Table 1: Examples of Substituted Binaphthyl Derivatives from DBBN via Suzuki-Miyaura Coupling

| Entry | Boronic Acid Partner | Product | Yield | Reference |

| 1 | Phenylboronic acid | 2,2'-Diphenyl-1,1'-binaphthyl | High | |

| 2 | 4-Methoxyphenylboronic acid | 2,2'-Bis(4-methoxyphenyl)-1,1'-binaphthyl | High | |

| 3 | 4-Chlorophenylboronic acid | 2,2'-Bis(4-chlorophenyl)-1,1'-binaphthyl | High | |

| 4 | 1-Naphthylboronic acid | 2,2'-Di(naphthalen-1-yl)-1,1'-binaphthyl | Moderate to Good | acs.org |

The success of the Suzuki-Miyaura coupling heavily relies on the palladium catalyst. youtube.com The catalytic cycle begins with the oxidative addition of an aryl halide, such as DBBN, to a Pd(0) complex. nih.gov This is followed by transmetalation with a boronic acid in the presence of a base, and the cycle concludes with reductive elimination to form the new C-C bond. youtube.com A variety of palladium sources and ligands can be used to optimize the reaction. For instance, palladium nanoparticles stabilized by chiral phosphoramidite (B1245037) ligands have been developed for asymmetric Suzuki C-C coupling reactions to form sterically hindered binaphthalenes with excellent enantioselectivity. acs.orgnih.gov The choice of ligands, often bulky and electron-rich phosphines, is crucial for promoting the catalytic activity and stability, enabling reactions even with less reactive aryl chlorides. nih.gov

Stille Cross-Coupling for Polymer and Material Synthesis

The Stille reaction is another pivotal palladium-catalyzed cross-coupling method that involves the reaction of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org It is particularly valuable in polymer chemistry and materials science due to its excellent compatibility with a wide range of functional groups and typically high reaction yields. wiley-vch.de

By using DBBN as a dihalide monomer and coupling it with organo-ditin compounds, the Stille reaction can be employed to synthesize conjugated polymers. wiley-vch.de These materials, often featuring extended π-systems, are important for applications in organic electronics, such as organic light-emitting diodes (OLEDs). wiley-vch.de The mechanism of the Stille reaction is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of organostannanes is their stability to air and moisture, though their toxicity is a significant drawback. wikipedia.org

Table 2: Key Features of Stille Coupling for Polymer Synthesis

| Feature | Description | Reference |

| Monomers | Dihalides (e.g., DBBN) and organo-ditin compounds. | wiley-vch.de |

| Catalyst | Palladium(0) complexes, often with phosphine (B1218219) ligands. | wikipedia.orgwiley-vch.de |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. | wikipedia.org |

| Applications | Synthesis of conjugated polymers for organic electronics and electro-optic materials. | wiley-vch.de |

| Advantages | High functional group tolerance, high yields, air and moisture stable reagents. | wikipedia.orgwiley-vch.de |

Negishi Coupling and Other Organometallic Reactions

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. thermofisher.com This reaction offers several advantages, including high reactivity, high regio- and stereoselectivity, and broad functional group tolerance, which is greater than that of the more reactive Grignard reagents. thermofisher.com The Negishi coupling can be applied to DBBN to introduce various alkyl, aryl, or alkenyl groups. For example, the arylation of binaphthyl dihalides using this method can produce enantiopure 2,2'-diarylated-1,1'-binaphthyls. researchgate.net

Other organometallic reactions can also be used to derivatize DBBN. These reactions often follow fundamental steps common in organometallic chemistry, such as oxidative addition and reductive elimination. iitd.ac.in Direct bis-silylation of chiral DBBN represents another synthetic transformation, allowing for the introduction of silyl (B83357) groups onto the binaphthyl core. researchgate.net These varied organometallic reactions significantly expand the synthetic utility of DBBN, enabling the creation of a diverse range of derivatives.

Nucleophilic Substitution Reactions on DBBN

Direct nucleophilic substitution, such as SN1 or SN2 reactions, is a common pathway for derivatizing alkyl halides. libretexts.org However, this type of transformation is significantly more challenging for aryl halides like DBBN. The carbon-bromine bond in DBBN is on an sp²-hybridized carbon atom. Due to resonance, this bond possesses partial double-bond character, making it stronger and less susceptible to cleavage by a nucleophile compared to the C-Br bond at an sp³-hybridized carbon. youtube.com

Furthermore, the geometry of the aromatic ring hinders the backside attack required for a typical SN2 mechanism. ksu.edu.sa The formation of a highly unstable phenyl cation makes the SN1 pathway equally unfavorable under normal conditions. Consequently, derivatization of DBBN overwhelmingly proceeds through organometallic cross-coupling pathways rather than direct nucleophilic substitution. These catalyzed reactions provide a lower energy pathway for the functionalization of the relatively inert C(sp²)-Br bonds.

Formation of Chiral Phosphine Ligands: BINAP Synthesis

One of the most significant applications of DBBN is in the synthesis of the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). wikipedia.org BINAP is a renowned C₂-symmetric ligand, characterized by axial chirality arising from restricted rotation (atropisomerism) around the single bond connecting the two naphthyl rings. wikipedia.org This ligand is widely employed in asymmetric catalysis, forming stable and effective complexes with transition metals like rhodium, ruthenium, and palladium. evitachem.comchemeurope.com

The synthesis of BINAP from DBBN can be achieved through several methods, often involving the coupling of DBBN with diphenylphosphine (B32561) or a related phosphorus-containing reagent. One common approach is a nickel-catalyzed coupling reaction. evitachem.comorgsyn.org In this procedure, 2,2'-dibromo-1,1'-binaphthyl reacts with diphenylphosphine in the presence of a nickel catalyst, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)), and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). evitachem.comorgsyn.org The reaction is typically conducted at elevated temperatures. evitachem.com

Another established route involves a Grignard reaction. This process begins with the formation of a Grignard reagent from DBBN by reacting it with magnesium turnings. orgsyn.org This organometallic intermediate is then treated with diphenylphosphinyl chloride to yield the corresponding bis(diphenylphosphinyl)-1,1'-binaphthyl (BINAPO). orgsyn.org The final step is the reduction of the phosphine oxide (BINAPO) to BINAP, often using a reducing agent like trichlorosilane (B8805176) in the presence of an amine such as triethylamine. orgsyn.org

The stereochemical outcome of the BINAP synthesis is of paramount importance, as the catalytic activity of its metal complexes relies on its enantiomeric purity. nih.gov Stereochemical control is typically achieved by starting with an enantiomerically pure form of a binaphthyl precursor. The transformation of optically active this compound to the corresponding optically active BINAP proceeds stereospecifically. orgsyn.org This means that the axial chirality of the starting DBBN molecule is retained throughout the reaction sequence, leading to the formation of the corresponding enantiomer of BINAP.

The mechanism for enantioselection in reactions catalyzed by BINAP-metal complexes is intricate. The rigid C₂-symmetric backbone of the BINAP ligand creates a well-defined chiral environment around the metal center. harvard.edu For example, in a crystal structure of a Ru(OCOCH₃)₂[(S)-BINAP] complex, the BINAP backbone forces the phenyl groups on the phosphorus atoms into a specific conformation. harvard.edu This arrangement blocks certain coordination sites on the metal, allowing an incoming substrate to bind in a highly controlled, stereoselective manner. harvard.edu The enantiofacial selection of the substrate often occurs during the first irreversible step in the catalytic cycle, such as hydride migration, which ultimately determines the stereochemistry of the final product. wiley-vch.de

Synthesis of Silyl-Substituted Binaphthyl Derivatives

The functionalization of DBBN is not limited to phosphine ligands. Direct bis-silylation of chiral this compound has been successfully used to synthesize optically active 2,2'-bis-silyl-substituted 1,1'-binaphthyl derivatives. researchgate.net This transformation allows for the introduction of silyl groups, such as trimethylsilyl (B98337) (-Si(CH₃)₃) or dimethylphenylsilyl (-Si(CH₃)₂Ph), at the 2 and 2' positions. researchgate.net The synthesis of (R)-(+)-2,2'-bis(trimethylsilyl)-1,1'-binaphthyl and (R)-(-)-2,2'-bis(dimethylphenylsilyl)-1,1'-binaphthyl has been accomplished from chiral DBBN, demonstrating another route for creating novel binaphthyl-based structures. researchgate.net

Introduction of Chiral Auxiliaries and Ligating Groups

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While DBBN itself is a precursor, its derivatization is a primary method for creating molecules that act as powerful chiral ligands, which can be considered a form of introducing a "ligating group" that directs chirality. The synthesis of BINAP is the quintessential example of this, transforming the binaphthyl scaffold into a C₂-symmetric bidentate phosphine ligand that imparts a profound chiral influence in asymmetric catalysis. bohrium.comnih.gov

The binaphthyl framework, made accessible through precursors like DBBN, is a privileged structure in stereochemistry. nih.gov Derivatives such as 1,1'-Bi-2-naphthol (B31242) (BINOL), which can be synthesized from DBBN precursors, are themselves used as chiral auxiliaries and ligands. wikipedia.orgwikiwand.com The stable axial chirality and the ability to systematically modify the binaphthyl core at various positions allow for the fine-tuning of its steric and electronic properties, making it a versatile platform for designing new chiral ligands and auxiliaries for a wide range of enantioselective transformations. nih.govnih.gov

Modifications for Supramolecular Assembly and Material Science

The rigid and well-defined three-dimensional structure of the 1,1'-binaphthyl unit makes it an attractive building block for supramolecular chemistry and materials science. worldscientific.com Modifications of the binaphthyl core, starting from versatile precursors like DBBN, allow for the creation of molecules designed for self-assembly into ordered structures.

For instance, derivatives like 1,1'-binaphthyl-2,2'-dicarboxylic acid (BINAC) have been shown to form highly ordered two-dimensional supramolecular adlayers on surfaces. nih.gov In these assemblies, the molecules align in specific arrangements dictated by intermolecular interactions, with racemic mixtures forming structures distinct from those of the pure enantiomers. nih.gov This demonstrates how the chirality of the binaphthyl unit can be translated to the macroscopic level in supramolecular structures. The introduction of various functional groups onto the binaphthyl skeleton can create new chiral π-conjugated compounds and fluorescent dyes, with optical properties that can be tuned based on the substitution pattern. chemrxiv.org Furthermore, the binaphthyl unit has been incorporated as a chiral element in mechanically interlocked molecules (MIMs) like rotaxanes and catenanes, opening avenues for their use in stereoselective chemosensing and asymmetric catalysis within complex molecular systems. nih.gov

Chiroptical Properties and Stereochemical Investigations of Dbbn

Atropisomerism and Axial Chirality in Binaphthyl Systems

The chirality of 2,2'-Dibromo-1,1'-binaphthyl does not arise from a traditional stereocenter, but rather from a phenomenon known as atropisomerism. This is a form of axial chirality that results from hindered rotation around a single bond, in this case, the C1-C1' bond connecting the two naphthalene (B1677914) rings. wikipedia.org The steric hindrance imposed by the bromine atoms at the 2 and 2' positions restricts the free rotation, leading to the existence of two stable, non-superimposable mirror-image conformers, or atropisomers. wikipedia.org These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules adapted for axially chiral systems.

Racemization Pathways and Barriers

The optical stability of DBBN is not absolute and can be overcome by providing sufficient energy to surmount the rotational barrier, leading to racemization. Understanding the pathways and energy barriers associated with this process is critical for applications where enantiopurity is paramount.

Computational Studies of Racemization Mechanisms

Quantum chemical calculations have been instrumental in elucidating the mechanisms of racemization in binaphthyl systems. nih.govacs.orgresearchgate.net These studies have identified two primary pathways for the interconversion of atropisomers: a syn-pathway and an anti-pathway, which are distinguished by the relative orientation of the substituents at the 2 and 2' positions during the transition state. The preferred racemization pathway for many 1,1'-binaphthyl derivatives proceeds through a transition state with C_i symmetry. acs.orgresearchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT), have been used to determine the activation energies for these racemization processes. acs.orgresearchgate.net For the parent 1,1'-binaphthyl, the calculated racemization barrier is significantly lower than for its substituted derivatives. acs.org The presence of substituents at the 2,2'-positions, such as the bromine atoms in DBBN, dramatically increases this barrier.

Circular Dichroism (CD) Spectroscopy and Chiral Recognition

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like DBBN. ntu.edu.sg It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of the molecule. ntu.edu.sg The CD spectrum of a binaphthyl derivative is characterized by a distinctive exciton-coupled bisignate Cotton effect in the region of the π-π* transitions of the naphthalene chromophores. nih.gov

The sign and intensity of the Cotton effect are directly related to the helicity of the binaphthyl scaffold, allowing for the assignment of the absolute configuration of the atropisomers. researchgate.net For instance, (R)-binaphthyl derivatives typically exhibit a negative exciton (B1674681) couplet, while (S)-enantiomers show a positive one. The magnitude of the CD signal is also sensitive to the dihedral angle between the naphthalene rings. acs.org

CD spectroscopy is also a valuable tool for studying chiral recognition events involving binaphthyl derivatives. Changes in the CD spectrum upon interaction with other molecules can indicate binding and provide insights into the nature of the intermolecular interactions. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy extends the principles of circular dichroism to the infrared region of the spectrum, probing the differential absorption of circularly polarized light by vibrational transitions. researchgate.net VCD is particularly sensitive to the stereochemistry of molecules and provides a detailed fingerprint of their three-dimensional structure. researchgate.netcas.cz

For binaphthyl derivatives, VCD spectra can provide valuable information that complements electronic CD. cas.cz The VCD signals associated with the vibrations of the binaphthyl core and the substituents can be distinguished, allowing for a detailed analysis of the molecular conformation. cas.cz Theoretical simulations of VCD spectra, often using DFT, are crucial for the interpretation of the experimental data and the assignment of vibrational modes. cas.czrsc.org The good agreement often observed between calculated and experimental VCD spectra allows for a confident determination of the absolute configuration and solution-state conformation of these molecules. cas.cz

Advanced Spectroscopic Characterization (Beyond Basic Identification)

Beyond routine identification, advanced spectroscopic techniques provide deeper insights into the subtle structural and electronic properties of DBBN. Techniques such as circularly polarized luminescence (CPL) spectroscopy, which measures the differential emission of left and right circularly polarized light, can provide information about the excited-state properties of chiral molecules. rsc.org

Furthermore, the combination of experimental spectroscopic data with high-level theoretical calculations allows for a comprehensive understanding of the structure-property relationships in binaphthyl systems. researchgate.net For example, time-dependent density functional theory (TD-DFT) calculations can be used to simulate CD and CPL spectra, providing a theoretical framework for interpreting the experimental results and designing new chiral materials with tailored chiroptical properties. rsc.org The study of DBBN and its derivatives in thin films using chiroptical methods also reveals how intermolecular interactions in the solid state can influence their spectroscopic signatures. acs.org

High-Resolution NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. High-resolution one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, HSQC) NMR experiments provide comprehensive information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of DBBN is characterized by signals in the aromatic region. Due to the C₂ symmetry of the molecule, the two naphthalene units are chemically equivalent, simplifying the spectrum. However, the protons within a single naphthalene ring are chemically distinct, leading to a complex pattern of multiplets resulting from spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. udel.edulibretexts.org For DBBN, ten distinct signals are expected for the twenty carbon atoms, again due to the molecule's C₂ symmetry. The chemical shifts of the carbon atoms are influenced by the electronic effects of the bromine substituents and the anisotropic effects of the aromatic system. libretexts.orgcompoundchem.com Carbons directly bonded to the bromine atoms (C2 and C2') typically show a characteristic shift. libretexts.org

2D NMR Techniques (HSQC and HMBC): Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edusdsu.edu It allows for the definitive assignment of which proton is bonded to which carbon, resolving ambiguities from the 1D spectra. columbia.eduyoutube.com

Table 1: Representative NMR Data for the 1,1'-Binaphthyl Core Structure Note: Exact chemical shifts (δ) for this compound require experimental measurement and can vary with solvent and temperature. The data below for the parent compound 2,2'-binaphthyl (B165483) is provided for reference.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 / 1' | 138.68 | - |

| 2 / 2' | 128.35 | 7.55 |

| 3 / 3' | 126.06 | 7.95 |

| 4 / 4' | 125.84 | 7.45 |

| 5 / 5' | 128.59 | 8.00 |

| 6 / 6' | 126.24 | 7.35 |

| 7 / 7' | 126.41 | 7.25 |

| 8 / 8' | 127.78 | 7.90 |

| 4a / 4a' | 132.95 | - |

| 8a / 8a' | 134.03 | - |

| Source: Based on data for 2,2'-binaphthyl. chemicalbook.comchemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. rsc.org For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to verify its molecular formula, C₂₀H₁₂Br₂. scbt.comchemspider.comcalpaclab.com

The molecular weight of DBBN is 412.12 g/mol . scbt.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A key feature in the mass spectrum of a dibrominated compound like DBBN is the characteristic isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a distinctive M⁺, [M+2]⁺, and [M+4]⁺ isotopic cluster with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for the presence of two bromine atoms in the molecule.

Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Under ionization, the molecular ion can break apart into smaller, stable fragments. Common fragmentation pathways for aromatic compounds include the loss of substituents or the cleavage of the aromatic rings. For DBBN, potential fragmentation could involve the loss of one or both bromine atoms.

Table 2: Molecular Ion Isotopic Distribution for C₂₀H₁₂Br₂

| Ion | Calculated Mass (m/z) | Relative Abundance (%) | Isotopic Composition |

| [M]⁺ | 410.9414 | ~50 | C₂₀H₁₂(⁷⁹Br)₂ |

| [M+2]⁺ | 412.9394 | ~100 | C₂₀H₁₂(⁷⁹Br)(⁸¹Br) |

| [M+4]⁺ | 414.9373 | ~50 | C₂₀H₁₂(⁸¹Br)₂ |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

While NMR and MS can confirm the chemical structure of DBBN, they cannot determine the absolute spatial arrangement of the atoms in a chiral molecule. Single-crystal X-ray diffraction is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereogenic centers. springernature.comnih.gov For atropisomeric compounds like DBBN, this technique can distinguish between the (R)- and (S)-enantiomers. nih.gov

The process involves growing a suitable single crystal of an enantiomerically pure sample. ub.edu This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. ub.edu The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk This effect is particularly pronounced for heavier atoms, such as bromine. researchgate.net When the X-ray wavelength is near the absorption edge of a heavy atom, the scattering factor becomes complex, causing measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction data. nih.goved.ac.uk

By analyzing these intensity differences, crystallographers can determine the absolute structure of the molecule in the crystal. nih.goved.ac.uk For example, in a study of the closely related compound (-)-2,2'-bis(bromomethyl)-1,1'-binaphthyl, the anomalous dispersion effect of the bromine atoms was successfully used to establish its absolute configuration as (S). researchgate.net This methodology is directly applicable to this compound, where the two bromine atoms serve as excellent anomalous scatterers, enabling the unambiguous assignment of the (R) or (S) configuration to a given enantiopure crystal.

Applications of 2,2 Dibromo 1,1 Binaphthyl in Catalysis

Precursor for Chiral Ligands in Asymmetric Catalysis

The binaphthyl scaffold is a privileged structure in asymmetric catalysis due to its well-defined and rigid chiral environment. 2,2'-Dibromo-1,1'-binaphthyl is a key intermediate in the synthesis of one of the most successful classes of chiral ligands: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720), commonly known as BINAP. The bromine atoms at the 2 and 2' positions are amenable to substitution, providing a direct route to introduce phosphine (B1218219) groups or other coordinating moieties, thereby transforming the achiral-appearing but axially chiral DBBN into powerful ligands for transition-metal-catalyzed reactions.

First developed in the 1980s, BINAP has become an indispensable ligand in asymmetric synthesis. researchgate.net When complexed with transition metals such as ruthenium, rhodium, and palladium, BINAP forms catalysts capable of inducing high levels of enantioselectivity in a multitude of organic transformations. wikipedia.org The success of BINAP has spurred the development of numerous derivatives, often featuring different substituents on the phosphine's phenyl rings or on the binaphthyl backbone itself, to fine-tune the steric and electronic properties of the resulting catalysts.

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, and BINAP-metal complexes are among the most effective catalysts for these reactions. ethz.ch Pioneered by Nobel laureate Ryōji Noyori, these catalysts have demonstrated remarkable efficiency and enantioselectivity in the reduction of a wide array of prochiral substrates. wikipedia.org

Ruthenium(II)-BINAP complexes are particularly effective for the hydrogenation of functionalized ketones and olefins. wikipedia.org For instance, Ru(II)-BINAP catalysts can hydrogenate α,β- and β,γ-unsaturated carboxylic acids and various functionalized ketones with high enantioselectivity. ethz.ch A notable system is the BINAP/diamine-Ru catalyst, which is highly effective for the asymmetric reduction of both functionalized and simple ketones, including aromatic, heteroaromatic, and olefinic variants. wikipedia.org

Rhodium(I)-BINAP complexes are also widely used, particularly for the hydrogenation of olefins. ethz.ch The Rh-BINAP catalyzed isomerization of allylic amines to enamines is a key step in the industrial synthesis of (–)-menthol. scispace.com These catalysts are also highly effective for the hydrogenation of substrates like α-(acylamino)acrylic acids to produce chiral amino acids. scispace.com

The following table summarizes the performance of BINAP-metal catalysts in selected asymmetric hydrogenation reactions.

| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee) |

| Functionalized Ketones | Ru-BINAP/Diamine | Chiral Alcohols | Up to >99% |

| α,β-Unsaturated Carboxylic Acids | Ru-BINAP | Chiral Carboxylic Acids | 90-99% |

| α-(Acylamino)acrylic Acids | Rh-BINAP | Chiral Amino Acid Derivatives | Up to 99% |

| Indoles (N-Boc protected) | Pd(TFA)₂/H8-BINAP | Chiral Indolines | High |

| Allylic Alcohols | Ru-BINAP | Chiral Saturated Alcohols | High |

This table presents representative data compiled from multiple research findings. ethz.chwikipedia.orgscispace.com

Asymmetric hydroboration, the addition of a boron-hydride bond across a double bond, is a powerful method for producing chiral alcohols and amines. Rhodium complexes incorporating chiral diphosphine ligands like BINAP are effective catalysts for this transformation. rsc.org The catalyst promotes the enantioselective addition of boranes, such as catecholborane, to prochiral olefins like styrenes. rsc.org

While a variety of chiral ligands have been explored for this reaction, BINAP was identified in early studies as providing high enantioselectivity, particularly for the hydroboration of norbornene. rsc.org Heterogenized versions of BINAP have also been developed and used in rhodium-catalyzed hydroboration, demonstrating good selectivity and the potential for catalyst recycling. rsc.org

The aldol reaction is a fundamental C-C bond-forming reaction. Asymmetric variants are crucial for the synthesis of complex molecules. Chiral BINAP and its derivatives have been successfully employed as ligands in catalytic enantioselective aldol reactions. Specifically, stable diaqua palladium(II) complexes of BINAP and its derivative, Tol-BINAP, have been shown to be excellent catalysts for asymmetric aldol reactions, achieving up to 89% enantiomeric excess. researchgate.net

Furthermore, copper(II) complexes with Tol-BINAP can catalyze the enantioselective Mukaiyama aldol reaction. msu.edu This process involves the addition of silyl (B83357) enol ethers to aldehydes. The catalytic system generates a chiral metal enolate in situ, which then reacts with the aldehyde to afford the aldol adduct in high yield and with significant enantioselectivity. msu.edu Another notable system involves chiral nickel(II) complexes of Tol-BINAP, which catalyze the direct asymmetric aldol reaction of N-acyl thiazinanethiones with aromatic aldehydes, providing the products with excellent stereocontrol (up to 99% ee). researchgate.net

The utility of BINAP-metal complexes extends beyond hydrogenation, hydroboration, and aldol reactions, showcasing the versatility of the ligand scaffold derived from this compound.

Palladium-Catalyzed C-H Activation: Ligands derived from the binaphthyl scaffold have been developed for palladium-catalyzed asymmetric C-H activation and cycloaddition reactions. These ligands, which combine the axial chirality of the binaphthyl unit with the coordinating properties of amino acids, enable highly enantioselective syntheses of complex heterocyclic structures. nih.gov

Mizoroki-Heck Cyclizations: While BINAP itself can yield nearly racemic products in certain desymmetrizing Mizoroki-Heck reactions, its oxidized derivative, BINAP(O), acts as a highly effective hemilabile ligand in palladium catalysis, inducing excellent enantiocontrol in these transformations. publish.csiro.au

Michael Additions: Silver(I) carboxylate-BINAP complexes serve as effective catalysts for Mukaiyama-Michael additions of α,β-unsaturated ketones, activating nucleophiles to facilitate the reaction. researchgate.net

The foundational structure of this compound has inspired the synthesis of novel ligands beyond BINAP and its immediate derivatives. By modifying the groups at the 2 and 2' positions, researchers have developed new classes of ligands with unique steric and electronic properties, expanding the toolkit for asymmetric catalysis.

For example, novel and highly effective chiral bisphosphorus ligands have been synthesized from ortho-substituted BINOL (which shares the binaphthyl backbone). These ligands, termed o-BINAPO and o-NAPHOS, form a 9-membered chelate ring with metals. Despite the increased flexibility compared to BINAP's 7-membered ring, these ligands show excellent enantioselectivities (up to 99% ee) in Rh(I)-catalyzed asymmetric hydrogenation of functionalized olefins.

Additionally, new C₂-symmetric 8,8′-disubstituted binaphthyl ligands have been designed and synthesized. nih.gov The functional groups at the peri-positions (8,8') create a unique chiral microenvironment that differs significantly from that of the 2,2'-substituted BINAP, offering new possibilities for asymmetric transformations. nih.gov The synthesis of such regioisomeric ligands highlights the versatility of the binaphthyl framework in creating tailored catalytic environments. nih.gov

Ligand-Metal Complex Formation and Characterization

The true utility of the 1,1'-binaphthyl framework in catalysis is realized through its derivatization into ligands that can coordinate with metal centers. This compound is a key precursor in the synthesis of such ligands, which subsequently form well-defined metal complexes. These complexes are the active species in a multitude of catalytic transformations.

Derivatives of this compound are used to create intricate ligand architectures capable of coordinating with a variety of transition metals. For instance, (R)-6,6′-dibromo-2,2′-diethoxy-1,1′-binaphthalene, a derivative, has been used to synthesize one-dimensional coordination polymers with metals like Nickel(II) and Copper(II). acs.org The resulting complexes, such as [Ni((R)-L)₂(H₂O)₂] and [Cu((R)-L)₂(H₂O)₂], form isostructural 1-D looping chains. acs.org The characterization of these ligand-metal complexes is paramount to understanding their catalytic behavior. Techniques such as single-crystal X-ray diffraction are essential for elucidating the precise three-dimensional structure, including the coordination geometry and the dihedral angle of the binaphthyl backbone, which is critical for creating the chiral environment. nih.govrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing these complexes in solution.

The synthesis of new binaphthyl derivatives from 2,2'-dibromo-1,1'-binaphthalene via Suzuki cross-coupling reactions allows for the introduction of various aryl groups, creating a library of ligands with diverse properties. nih.gov These modified ligands can then be complexed with metals like palladium to generate catalysts for other coupling reactions. The table below summarizes examples of metal complexes formed from ligands derived from the binaphthyl scaffold.

| Metal Center | Ligand Type | Characterization Methods | Resulting Structure |

| Ni(II), Cu(II) | (R)-4,4′-(2,2′-Diethoxy-[1,1′-binaphthalene]-6,6′)dipyridine | X-ray Crystallography | 1-D Looping Chain Polymers |

| Pd(II) | 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) | X-ray Crystallography, CD Spectroscopy, NMR | Square Planar Complexes |

| Rh(I) | 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) | Not Specified | Square Planar Complex |

Role in Asymmetric Synthesis and Chiral Induction

The C₂-symmetric and axially chiral nature of the 1,1'-binaphthyl unit is the key to its success in asymmetric synthesis. acs.org By installing coordinating groups at the 2- and 2'-positions (often by replacing the bromine atoms of this compound), ligands are created that form a rigid chiral pocket around a metal center. This steric hindrance forces substrates to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.

A prime example is the synthesis of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), a "privileged ligand" in asymmetric catalysis. acs.org Though often synthesized from 1,1'-bi-2-naphthol (B31242) (BINOL), the binaphthyl framework is the essential source of chirality. acs.org Rhodium and Ruthenium complexes of BINAP are highly effective catalysts for asymmetric hydrogenations of olefins and ketones, producing chiral products with excellent enantiomeric excess (ee). acs.orgmdpi.com

Similarly, chiral (R)-2,2'-bis-silyl-substituted 1,1'-binaphthyl derivatives have been synthesized directly from chiral this compound. nih.gov The development of novel ligands continues to expand the scope of these reactions. For example, new binaphthyl-based ligands have been designed for Pd-catalyzed enantioselective C–H activation and cycloaddition reactions, achieving high enantioselectivities in the synthesis of complex heterocyclic structures like 2-benzazepines. nih.govresearchgate.net The success of these reactions hinges on the efficient transfer of chirality from the ligand to the product. Biocatalytic methods, such as enzyme-catalyzed kinetic resolutions of BINOL derivatives, also play a role in accessing enantiopure atropisomers for use in synthesis. researchgate.netacs.org

The following table showcases the application of binaphthyl-derived ligands in achieving high enantioselectivity in various asymmetric reactions.

| Reaction Type | Catalyst/Ligand | Substrate Example | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rh(I)-o-BINAPO | Functionalized Olefins | Up to 99% |

| Diethylzinc Addition | Binaphthyl-based amino alcohol | Aromatic Aldehydes | Up to 98% |

| (5 + 2) Cycloaddition | Pd(OAc)₂ / NOBINAc Ligand | Homobenzyltriflamides and allenes | Up to 95% |

| Oxidative Coupling of 2-naphthols | CuI / Picolinic acid-BINOL ligand | 2-naphthols | Up to 96% |

Organocatalysis and Brønsted Acid Catalysis via Derivatives

Beyond coordination with metals, derivatives of the 1,1'-binaphthyl scaffold have emerged as powerful metal-free organocatalysts. Specifically, chiral phosphoric acids derived from BINOL are a prominent class of Brønsted acid catalysts. These catalysts operate by activating substrates through hydrogen bonding, creating a highly organized and chiral transition state that directs the stereochemical outcome of the reaction.

These BINOL-derived phosphoric acids (CPAs) have been successfully applied to a wide range of enantioselective transformations, including Mannich reactions, Diels-Alder reactions, and Friedel-Crafts alkylations. For example, the chiral phosphoric acid (R)-TRIP has been used to catalyze the enantioselective transannular aminohalogenation of enesultams. rsc.org In this process, the catalyst can act either as a Brønsted acid, activating a halogenating agent like N-bromosuccinimide (NBS), or as a chiral phase-transfer catalyst with an insoluble halogen source. rsc.org The versatility and high stereocontrol afforded by these catalysts have made them indispensable tools in modern organic synthesis.

The development of these organocatalysts demonstrates the modularity of the binaphthyl framework, where functionalization—often originating from precursors like this compound—allows for the creation of catalysts that operate through entirely different mechanisms than their metal-based counterparts.

Mechanistic Insights into Catalytic Processes

Understanding the mechanism by which binaphthyl-based catalysts achieve high levels of chiral induction is crucial for the rational design of new and improved catalytic systems. Mechanistic studies, combining experimental and computational approaches, have shed light on the key factors governing enantioselectivity.

For palladium-catalyzed C-H activation reactions using binaphthyl-based ligands, a concerted metalation-deprotonation (CMD) mechanism is often proposed. nih.govacs.org In this pathway, the ligand not only provides the chiral environment but also actively participates in the bond-breaking and bond-forming steps. The rigidity of the metal-chelate complex in the transition state is critical for the effective transmission of chiral information. nih.gov

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in modeling the transition states of these reactions. acs.org These models help to explain the origin of chiral induction. For instance, studies on H₈–BINOL-based catalysts suggest that their greater flexibility compared to BINOL allows them to adopt an optimal geometry in the transition state, which can lead to higher enantioselectivity. acs.org The dihedral angle of the binaphthyl backbone is a key parameter influencing the structure of the chiral pocket and, consequently, the stereochemical outcome. acs.org Quantum calculations have shown that the energy barrier to racemization (loss of chirality) in binaphthyl derivatives is primarily dependent on the size of the substituents at the 2,2' positions, highlighting the importance of steric factors in maintaining the catalyst's structural integrity. Mechanistic investigations have also revealed that BINAP can influence a metal center electronically, not just sterically, through a phenomenon known as induced circular dichroism (ICD), adding another layer of complexity to its catalytic role. rsc.org

Applications of 2,2 Dibromo 1,1 Binaphthyl in Materials Science

Chiral Materials Development

2,2'-Dibromo-1,1'-binaphthyl is a versatile precursor for the synthesis of a variety of novel chiral materials. Its bromine atoms provide reactive sites for further functionalization, allowing for the introduction of different chemical moieties to tailor the properties of the final material. This has been effectively demonstrated in the synthesis of optically active 2,2'-bis-silyl-substituted 1,1'-binaphthyl derivatives. researchgate.net The direct bis-silylation of chiral this compound (DBBN) has yielded compounds such as (R)-(+)-2,2'-bis(trimethylsilyl)-1,1'-binaphthyl and (R)-(-)-2,2'-bis(dimethylphenylsilyl)-1,1'-binaphthyl. researchgate.net The molecular structure and absolute configuration of these derivatives have been confirmed through techniques like X-ray crystallography. researchgate.net

The development of these new chiral materials is significant as the binaphthyl scaffold is known for its remarkably stable chiral configuration and its ability to induce high asymmetry in many chemical processes. worldscientific.com The high rotational barrier of the 1,1'-binaphthyl unit ensures its optical stability, a crucial factor in the design of functional chiral materials. worldscientific.com

Synthesis of Chiral Polymers and Dendrimers

The binaphthyl framework, often accessed through precursors like this compound, is a fundamental component in the construction of chiral polymers and dendrimers. worldscientific.com These macromolecules exhibit unique, highly ordered three-dimensional structures with potential applications in catalysis, molecular recognition, and drug delivery. ethz.ch

While direct polymerization of this compound is not the common approach, it serves as a critical starting material for producing functionalized binaphthyl monomers. These monomers can then be incorporated into polymeric or dendritic structures. For instance, new chiral, soluble binaphthyl derivatives with stilbenoid dendrons at the 6,6'-positions have been synthesized. nih.gov The synthesis of these enantiopure dendrimers was achieved through a convergent approach, reacting an appropriately functionalized 1,1'-binaphthyl derivative with dendrons. nih.gov By incorporating different electroactive units at the periphery of the dendrons, the optical and electrochemical properties of these systems can be fine-tuned. nih.gov

Another example involves the synthesis of optically active polyurethanes through the polyaddition of 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) with diisocyanatobenzenes. rsc.org BINOL is a well-known derivative of the binaphthyl structure. The resulting helical polyurethanes demonstrate how the chirality of the binaphthyl unit can be translated to the macroscopic structure of a polymer. rsc.org

Integration into Chiroptical Sensing Systems

The inherent chirality and chromophoric nature of the binaphthyl unit make it an excellent candidate for the development of chiroptical sensing systems. These sensors can detect and differentiate chiral molecules, which is of great interest in fields such as pharmacology and environmental science. Derivatives of this compound are key components in the design of such sensors.

Binaphthyl-based macrocycles have been synthesized and shown to act as optical sensors for aromatic diphenols. nih.gov These rigid, homochiral macrocycles are often derived from 1,1'-binaphthyl-2,2'-diol (BINOL). nih.gov The chiroptical properties of these sensors, particularly their circular dichroism (CD) spectra, are sensitive to the binding of guest molecules, allowing for their detection. nih.gov The design of these sensors often involves the functionalization of the 2,2' positions of the binaphthyl unit, a process for which this compound can be a valuable starting material.

The development of chiroptical switches, which can change their optical properties in response to external stimuli, is another area where binaphthyl derivatives are employed. mdpi.com These switches have potential applications in both sensing and catalysis. mdpi.com The ability to modulate the chiroptical response of a material is a key goal in the design of advanced molecular devices.

Crystal Engineering and Ordered Chiral Nanostructures

Crystal engineering of chiral molecules allows for the creation of highly ordered materials with unique optical and electronic properties. The way in which binaphthyl derivatives pack in the solid state can significantly influence their chiroptical behavior.

Studies have shown that the crystalline forms of binaphthyl derivatives can exhibit enhanced circularly polarized luminescence (CPL) compared to their amorphous counterparts. rsc.org This enhancement is attributed to enhanced intermolecular interactions and highly ordered helical packing in the crystal lattice, which promote efficient exciton (B1674681) migration and chiral amplification. rsc.org The synthesis of binaphthyl-based chiral organic molecules with tailored substitution patterns, which can be derived from this compound, is crucial for controlling their solid-state properties.

Furthermore, binaphthyl derivatives are being explored as building blocks for the creation of functional oriented nanomaterials. nih.gov The robust chirality of the binaphthyl unit can be used to induce order and directionality in assembled nanoscale structures. nih.gov This has led to the development of novel materials such as BINOL-like atropisomeric chiral nanographenes. nih.gov The synthesis of these complex nanostructures often begins with functionalized binaphthyl precursors.

A patent has also been granted for a novel crystal of 2,2'-bis(carboxymethoxy)-1,1'-binaphthyl, highlighting the industrial interest in the crystalline forms of these materials for applications such as resin raw materials with excellent optical characteristics. google.com

Application in Enantioselective Electroanalysis

One of the most direct and impactful applications of this compound is in the field of enantioselective electroanalysis. This technique aims to distinguish between the enantiomers of electroactive chiral molecules. Enantiopure this compound has been used as a key intermediate in the synthesis of a new inherently chiral monomer, Naph2T4. nih.gov

This monomer, based on a biaromatic atropisomeric core, can be easily electropolymerized to create inherently chiral electrode surfaces. These modified electrodes have demonstrated excellent performance in discriminating between the enantiomers of pharmaceutically relevant molecules in cyclic voltammetry experiments. The ability to achieve enantioselective analysis without the need for prior separation steps is a significant advantage. The synthetic route to Naph2T4, starting from enantiopure 2,2'-dibromo-1,1'-binaphthalenes, makes this advanced analytical tool more accessible.

The development of such enantioselective electrochemical sensors is a testament to the utility of this compound as a foundational molecule in the design of sophisticated functional materials.

Computational Chemistry and Theoretical Studies of Dbbn

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for studying binaphthyl derivatives due to its favorable balance of computational cost and accuracy. It is extensively used to explore the potential energy surface, analyze rotational barriers, and predict spectroscopic properties.

The defining feature of DBBN is atropisomerism, arising from hindered rotation around the C1-C1' single bond. DFT calculations are crucial for mapping the energy landscape associated with this rotation. The ground state of DBBN does not feature a planar conformation of the two naphthyl rings; instead, they are twisted relative to each other. This twisted geometry minimizes the severe steric repulsion between the bulky bromine atoms at the 2 and 2' positions.

The energy landscape of a 2,2'-disubstituted binaphthyl is characterized by:

Two energy minima: These correspond to the two stable, non-superimposable enantiomers (P and M helicity). They are located at dihedral angles (C2-C1-C1'-C2') typically between 60° and 120°.

Energy barriers: These are the transition states that separate the enantiomeric minima. The height of these barriers determines the molecule's configurational stability at a given temperature.

For DBBN, the large van der Waals radius of the bromine atoms forces a significant dihedral angle in the ground state and results in a high energy barrier to rotation, making the enantiomers stable and resolvable at room temperature.

The process by which one enantiomer of DBBN converts into the other is known as racemization. This occurs via rotation around the C1-C1' bond, passing through a high-energy transition state. DFT calculations have been instrumental in elucidating the pathways for this process in binaphthyl systems. acs.orgnih.gov

Two primary pathways are considered:

A syn-periplanar pathway: The substituents at the 2 and 2' positions pass by each other, leading to a transition state with a dihedral angle near 0°. This pathway involves extreme steric clash for bulky substituents and is generally very high in energy.

An anti-periplanar pathway: The substituents rotate away from each other, passing through a transition state with a dihedral angle near 180°.

Quantum chemical studies on various 1,1'-binaphthyl derivatives consistently show that the preferred racemization pathway proceeds through an anti transition state, which belongs to the C_i symmetry group. acs.orgresearchgate.net The primary factor governing the height of the energy barrier is the steric size of the substituents at the 2,2' positions. researchgate.net The electronic nature of the substituents (electron-withdrawing or -donating) and solvent effects have been found to be of minor importance for the racemization barrier. researchgate.net

The introduction of bulky bromine atoms at the 2,2' positions, as in DBBN, dramatically increases the racemization barrier compared to the unsubstituted 1,1'-binaphthyl.

| Compound | 2,2'-Substituents | Calculated Barrier (kcal/mol) | Method |

|---|---|---|---|

| 1,1'-Binaphthyl | -H | 19.5 | DFT (B3LYP) |

| 1,1'-Bi-2-naphthol (B31242) (BINOL) | -OH | 39.3 | DFT (B3LYP) |

| 2,2'-Dibromo-1,1'-binaphthyl (DBBN) | -Br | (High, not specified) | Semi-empirical (PM3) |

This table illustrates the significant impact of substituent size at the 2,2' positions on the energy barrier to racemization. Data is based on findings from computational studies.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiBtu25J40C9Q486IiDpoj_iKFAO8w8wQqIUkNFxs-n8i67atOaaW5hSkaCoJh_u735KnJk6dfpuC6g8srSnZmBLRgUMqpNjgXe_tIBmcMcCgxemNO3S4r0mKOYMcuSq-lLyIQyC7_-Zs15A%3D%3D)] While a specific DFT value for DBBN is not cited, semi-empirical methods confirm a high barrier, and the trend clearly indicates that the bulky bromine atoms lead to a much higher barrier than hydrogen or hydroxyl groups.To understand the behavior of DBBN in a realistic chemical environment, computational models must account for the solvent. Solute-solvent interactions can be modeled using several approaches:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) are widely used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method is efficient for calculating the bulk electrostatic effects of the solvent on the solute's geometry and properties.

Explicit Solvation Models: This approach involves including a number of individual solvent molecules around the solute. While computationally more demanding, this method can capture specific short-range interactions, such as hydrogen bonding or dipole-dipole interactions, which can be crucial for accurately predicting spectroscopic effects.

For binaphthyl systems, studies on the parent compound have shown that the racemization energy barrier has only a slight sensitivity to the solvent. researchgate.net However, solvent polarity can influence spectroscopic properties like UV-Vis and Circular Dichroism (CD) spectra by differentially stabilizing the ground and excited electronic states. DFT calculations combined with solvation models can predict these solvatochromic shifts.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic and optical properties of molecules like DBBN. nih.govvu.nl As a chiral molecule, the most important chiroptical property of DBBN is its electronic circular dichroism (CD) spectrum, which shows differential absorption of left- and right-circularly polarized light.

TD-DFT calculations can predict:

Excitation Energies: The wavelengths (λ_max) of electronic transitions.

Oscillator Strengths: The intensity of absorption bands in a UV-Vis spectrum.

Rotatory Strengths: The intensity and sign of bands in a CD spectrum. vu.nl

By comparing the theoretically calculated CD spectrum with the experimentally measured one, the absolute configuration (P or M) of an enantiomer can be determined. nih.gov DFT can also be used to calculate other electronic properties, such as molecular orbital energies (HOMO, LUMO), polarizability, and hyperpolarizability, which are relevant for applications in materials science and nonlinear optics.

Molecular Dynamics (MD) Simulations